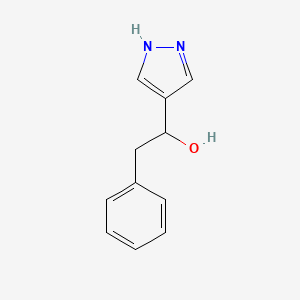

2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

Significance of Pyrazole (B372694) Scaffold in Chemical Biology and Medicinal Chemistry Research

The versatility of the pyrazole ring has led to its incorporation into a multitude of approved drugs with diverse pharmacological activities. tandfonline.comnih.govnih.gov The ability of the pyrazole core to act as a bioisostere for other aromatic rings, its capacity for hydrogen bonding, and its metabolic stability contribute to its success in medicinal chemistry. nih.gov

The pyrazole scaffold is a key component in drugs targeting a wide range of conditions, demonstrating its broad therapeutic potential. globalresearchonline.netnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Area |

| Celecoxib | Anti-inflammatory researchgate.net |

| Sildenafil | Erectile Dysfunction tandfonline.com |

| Ruxolitinib | Anticancer tandfonline.com |

| Axitinib | Anticancer tandfonline.com |

| Niraparib | Anticancer tandfonline.com |

| Lenacapavir | Antiviral (HIV) tandfonline.com |

| Riociguat | Pulmonary Hypertension tandfonline.com |

The pyrazole moiety's contribution to the pharmacological activity of these drugs underscores its importance in the design of new therapeutic agents. Research has shown that derivatives of pyrazole exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. researchgate.netresearchgate.netglobalresearchonline.netresearchgate.net The ongoing exploration of pyrazole chemistry continues to yield novel compounds with significant potential for treating human diseases. nih.govontosight.ai

Historical Context and Evolution of Pyrazolyl-Substituted Alcohols in Synthetic Chemistry

The synthesis of pyrazole derivatives dates back to 1883 with Ludwig Knorr's synthesis of antipyrine. researchgate.net The classical approach to constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comnih.gov Over the years, numerous synthetic methodologies have been developed to afford a wide variety of substituted pyrazoles. mdpi.commdpi.com

The introduction of an alcohol functionality, as seen in 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol, adds another layer of chemical complexity and potential for biological interaction. The synthesis of pyrazolyl-substituted alcohols can be achieved through various synthetic routes. One common method involves the reaction of a pyrazole-containing aldehyde or ketone with an organometallic reagent, such as a Grignard reagent or an organolithium species. For instance, the reaction of 1H-pyrazole-4-carbaldehyde with a benzylmagnesium halide could potentially yield this compound.

Another synthetic strategy involves the use of propargyl alcohols as precursors. researchgate.net These compounds can undergo cyclization reactions with hydrazine derivatives to form the pyrazole ring, with the alcohol functionality already in place. While specific synthetic details for this compound are not extensively documented in readily available literature, these general methods provide a foundation for its preparation in a laboratory setting. The synthesis of novel pyrazolyl alcohols remains an active area of research, with studies exploring their potential antibacterial and other pharmacological activities. nih.gov

Current Research Trajectories and Future Prospects for this compound and its Derivatives

Current research into pyrazole-containing compounds is vibrant and expansive, with a significant focus on developing new anticancer agents. nih.govresearchgate.netmdpi.com The structural motif of this compound, which combines the proven pyrazole scaffold with a phenyl ethanolamine (B43304) backbone, presents an intriguing template for the design of novel bioactive molecules. The phenyl ethanolamine structure is found in many biologically active compounds, including various stimulants and bronchodilators.

The future prospects for this compound and its derivatives are promising. Further investigation into the synthesis of a library of related compounds with substitutions on both the phenyl and pyrazole rings could lead to the discovery of molecules with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in elucidating the key structural features required for desired biological effects. researchgate.net

Moreover, the exploration of this compound and its analogs as potential kinase inhibitors, a class of enzymes frequently targeted in cancer therapy, could be a fruitful avenue of research. nih.gov The development of efficient and scalable synthetic routes will also be essential to facilitate further biological evaluation. As our understanding of the molecular basis of diseases improves, the rational design of pyrazole-based compounds like this compound will undoubtedly play a significant role in the future of drug discovery. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-(1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8,11,14H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOCCALMODOZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CNN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1 1h Pyrazol 4 Yl Ethan 1 Ol and Its Analogs

Retrosynthetic Analysis of the 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection points are identified: the carbon-carbon bond adjacent to the hydroxyl group and the bonds within the pyrazole (B372694) ring itself.

Disconnection 1: C-C Bond Formation

The most straightforward disconnection is at the C-C bond between the pyrazole ring and the ethanol (B145695) backbone. This approach leads to a pyrazole-4-synthon and a phenyl-ethanol synthon. A practical execution of this strategy involves the reaction of a 4-formylpyrazole (pyrazole-4-carbaldehyde) with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium. The pyrazole-4-carbaldehyde precursor can be synthesized via methods like the Vilsmeier-Haack reaction on a suitable pyrazole starting material. nih.govwisdomlib.org

Disconnection 2: Pyrazole Ring Formation

A more fundamental disconnection involves breaking the pyrazole ring. The classic and most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov In this retrosynthetic pathway, the this compound scaffold is traced back to hydrazine and a suitably substituted 1,3-dicarbonyl or an equivalent precursor, such as an α,β-unsaturated ketone or an alkynic ketone. mdpi.comnih.gov This approach builds the core heterocyclic ring with the desired side chain already incorporated into one of the precursors.

Direct Synthesis Approaches to this compound

Direct synthetic methods focus on the construction of the target molecule through efficient and practical chemical reactions. These approaches are broadly categorized based on the key bond-forming strategies employed.

The cyclocondensation of hydrazine or its derivatives with 1,3-difunctional compounds is a cornerstone of pyrazole synthesis. researchgate.net This method is highly versatile and can be adapted to produce a wide array of substituted pyrazoles. mdpi.comnih.gov

The primary route involves the reaction of hydrazine hydrate (B1144303) with a 1,3-dicarbonyl compound. nih.gov For the target molecule, this would require a precursor like 4-phenyl-3-oxobutanal. The reaction typically proceeds by mixing the reactants in a suitable solvent, sometimes with acid or base catalysis, to yield the pyrazole ring. nih.gov A significant challenge with unsymmetrical 1,3-diketones is the potential formation of regioisomers, although reaction conditions can often be tuned to favor one product. beilstein-journals.orgmdpi.com

Another variation uses α,β-unsaturated ketones or aldehydes. These substrates react with hydrazine to form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.comnih.gov

| Precursor Type | Reagent | Key Features |

| 1,3-Diketones | Hydrazine Hydrate | Direct, rapid, and straightforward method. mdpi.com |

| α,β-Unsaturated Carbonyls | Hydrazine Hydrate | Forms pyrazoline intermediate requiring subsequent oxidation. beilstein-journals.orgnih.gov |

| α,β-Alkynic Aldehydes/Ketones | Hydrazine Derivatives | Direct formation of pyrazoles, but can yield regioisomeric mixtures. mdpi.com |

Propargylic alcohols are versatile building blocks in organic synthesis due to the presence of both alkyne and hydroxyl functional groups. researchgate.net Their application in pyrazole synthesis often involves catalyzed rearrangement reactions. For instance, a Meyer-Schuster rearrangement of a propargylic alcohol can generate an α,β-unsaturated carbonyl compound in situ, which can then undergo cyclocondensation with hydrazine. researchgate.netwikipedia.org

An efficient, one-pot approach has been developed that utilizes a bismuth-catalyzed transformation of unprotected propargylic alcohols. This method proceeds through a sequential iodo-intercepted Meyer-Schuster rearrangement to form an α-iodo enone, followed by cyclocondensation with hydrazine hydrate and subsequent iodine elimination to afford the substituted pyrazole. researchgate.net This strategy allows for the synthesis of diverse pyrazoles from readily available starting materials. researchgate.net

Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity, leading to the development of one-pot and multicomponent reactions (MCRs). beilstein-journals.orgacs.org These protocols allow for the synthesis of complex molecules like pyrazolyl alcohols in a single procedural step, avoiding the isolation of intermediates. biointerfaceresearch.com

A prominent example is the four-component synthesis of pyranopyrazoles, where ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) react in the presence of a catalyst. researchgate.net While this produces a fused ring system, similar MCR strategies can be adapted for the synthesis of 1H-pyrazole-1-carbothioamide derivatives and other polysubstituted pyrazoles. biointerfaceresearch.com The in-situ generation of 1,3-dicarbonyl compounds or other key intermediates is a common feature of these reactions, paving the way for the efficient construction of the pyrazole core. beilstein-journals.orgnih.gov The use of catalysts like ytterbium(III) perfluorooctanoate [Yb(PFO)3] has been shown to be effective in three-component syntheses of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

| MCR Components | Catalyst | Product Type | Key Advantage |

| Hydrazine, β-ketoester, Aldehyde, Malononitrile | Silicotungstic Acid | Pyrano[2,3-c]pyrazoles | High yield, short reaction time, solvent-free. researchgate.net |

| Hydrazine, Arylidene malononitrile, Isothiocyanate | HAp/ZnCl2 nano-flakes | 1H-pyrazole-1-carbothioamides | High yields, wide substrate scope. biointerfaceresearch.com |

| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 | Persubstituted pyrazoles | Mild and highly efficient. beilstein-journals.org |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. acs.orgnih.gov This involves the use of environmentally benign solvents, renewable energy sources, and recyclable catalysts. nih.govresearchgate.net

Water is an ideal green solvent and has been successfully employed as a medium for synthesizing pyrazole derivatives. thieme-connect.comthieme-connect.com Reactions can be promoted using surfactants like cetyltrimethylammonium bromide (CTAB) in aqueous media. thieme-connect.com Furthermore, solvent-free conditions, often coupled with microwave irradiation or grinding, offer a green alternative to traditional methods that require harsh organic solvents and high temperatures. researchgate.netnih.gov The use of heterogeneous catalysts, such as nano-ZnO or silica-supported sulfuric acid, is another key aspect of green pyrazole synthesis, as these catalysts can be easily recovered and reused. nih.govthieme-connect.com Sustainable approaches also include iron-catalyzed multicomponent syntheses that use biomass-derived alcohols as the primary feedstock, eliminating the need for pre-functionalized starting materials. rsc.orgresearchgate.net

Stereoselective Synthesis of this compound Enantiomers

The target molecule, this compound, contains a stereocenter at the carbon atom bearing the hydroxyl group. The synthesis of single enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.

Stereoselective synthesis can be achieved through several strategies. One common method is the asymmetric reduction of a corresponding ketone precursor, 1-(1H-pyrazol-4-yl)-2-phenylethan-1-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral metal complex (e.g., Ruthenium or Rhodium-based catalysts).

Another approach involves the enantioselective addition of an organometallic reagent to an aldehyde. For the target molecule, this would entail the addition of a phenyl organometallic reagent to pyrazole-4-carbaldehyde in the presence of a chiral ligand or catalyst. While specific examples for this exact molecule are not prevalent, the principles of asymmetric synthesis are well-established for similar transformations. The development of regio- and stereoselective methods, such as the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles using silver carbonate, highlights the potential for controlling stereochemical outcomes in pyrazole chemistry. nih.gov

Chiral Catalyst-Mediated Transformations for Enantiopure Synthesis

Asymmetric reduction of the prochiral ketone, 2-phenyl-1-(1H-pyrazol-4-yl)ethan-1-one, represents a primary strategy for accessing enantiopure this compound. This transformation is typically mediated by chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other.

One of the most well-established methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex or borane-dimethyl sulfide). nih.govwikipedia.org These catalysts are generated in situ from chiral amino alcohols. nih.gov The catalyst coordinates with the borane and the ketone, forming a rigid transition state that directs the hydride delivery to one face of the carbonyl group, resulting in high enantioselectivity. wikipedia.org Ruthenium and rhodium complexes featuring chiral phosphine-diamine ligands have also proven to be excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high enantiomeric excess (ee). researchgate.net

| Catalyst Type | Reducing Agent | Typical Substrate | Key Features |

|---|---|---|---|

| Oxazaborolidine (CBS Catalyst) | BH₃-THF or BH₃-SMe₂ | Aromatic Ketones | High enantioselectivity (often >90% ee) nih.gov |

| Chiral Ru(II)-Diamine Complexes | Isopropanol or Formic Acid | Aryl Ketones | Effective for transfer hydrogenation researchgate.net |

| Chiral Rh(I)-Diphosphine Complexes | H₂ | Ketones with chelating groups | High turnover numbers and enantioselectivity |

Enzymatic Resolution and Kinetic Resolution Techniques for Enantiomeric Separation

Kinetic resolution is a powerful technique for separating a racemic mixture of this compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme. jocpr.com Lipases are particularly effective for this purpose due to their high enantioselectivity, broad substrate tolerance, and stability in organic solvents. researchgate.netmdpi.com

In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. mdpi.com This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by standard chromatographic techniques. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. jocpr.com To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100%. mdpi.com

| Lipase Source | Common Acyl Donor | Typical Outcome |

|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | High enantioselectivity (E > 200) mdpi.com |

| Pseudomonas cepacia Lipase (PCL) | Vinyl propionate | Excellent for various aryl ethanols mdpi.com |

| Pseudomonas fluorescens Lipase | Vinyl acetate | High conversion and enantiomeric excess researchgate.netmdpi.com |

Chemical Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at its three primary reactive sites: the phenyl ring, the hydroxyl group, and the pyrazole ring.

Functional Group Interconversions on the Phenyl Moiety

The phenyl ring is amenable to electrophilic aromatic substitution reactions. Standard procedures for nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl substituent and influenced by the steric bulk of the pyrazolyl ethanol moiety. These newly introduced groups can then be further transformed, for example, reduction of a nitro group to an amine or oxidation of an alkyl group to a carboxylic acid, providing access to a wide range of analogs.

Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group is a key site for derivatization.

Esterification: Esters can be readily formed by reacting the alcohol with carboxylic acids (Fischer esterification, using an acid catalyst like H₂SO₄), acid anhydrides, or acyl chlorides. chemguide.co.ukbyjus.com The reaction with acyl chlorides is typically performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. N-Heterocyclic carbenes (NHCs) have also emerged as efficient catalysts for transesterification reactions under mild conditions. acs.org

Etherification: Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

These modifications are crucial for altering the molecule's polarity, steric profile, and potential biological interactions.

Regioselective Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself offers opportunities for substitution. In an unsubstituted 1H-pyrazole, electrophilic attack preferentially occurs at the C4 position due to higher electron density. quora.comresearchgate.net However, since the starting molecule is already substituted at C4, further electrophilic substitution on the carbon framework is less favorable.

The primary site for modification becomes the nitrogen atoms. N-alkylation of asymmetrically substituted 1H-pyrazoles often yields a mixture of N1 and N2 regioisomers. semanticscholar.org The regioselectivity of these reactions is highly dependent on the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent used. acs.orgthieme-connect.com For instance, Michael addition reactions of pyrazoles to activated alkynes can be directed to yield either N1 or N2 products with high regioselectivity. nih.gov

| Reaction Type | Reagent | Controlling Factors | Typical Outcome |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide / Base | Steric hindrance, base, solvent beilstein-journals.org | Mixture of N1 and N2 isomers |

| Mg-Catalyzed Alkylation | α-bromoacetamide / MgBr₂ | Lewis acid coordination | High selectivity for N2 isomer thieme-connect.com |

| Michael Addition | Conjugated Alkynes | Catalyst (e.g., Ag₂CO₃) nih.gov | Switchable N1/N2 selectivity |

Synthesis of Structurally Related Pyrazolyl Ethanols and Homologs

The synthetic principles described can be extended to produce a variety of related structures.

Analogs: By starting with substituted phenylacetyl chlorides or substituted pyrazole-4-carboxaldehydes, analogs with different functional groups on either aromatic ring can be synthesized. For example, using a 4-chlorophenylacetyl chloride in the initial steps would lead to a final product with a chloro-substituted phenyl ring.

Homologs: Homologs with different chain lengths between the phenyl ring and the alcohol can be prepared. For instance, the synthesis of 2-phenyl-1-(1H-pyrazol-4-yl)propan-1-ol could be achieved by the Grignard addition of an ethylmagnesium bromide to 1H-pyrazole-4-carbaldehyde followed by oxidation and then addition of phenylmagnesium bromide. The general synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, allowing for diverse substitution patterns. dergipark.org.trmdpi.com

Design and Synthesis of Novel Piperazine-Containing Pyrazolyl Ethanols

The incorporation of a piperazine (B1678402) moiety into drug candidates is a well-established strategy in medicinal chemistry, as this heterocycle is a key component in numerous biologically active compounds. nih.gov The design of piperazine-containing pyrazolyl ethanols aims to combine the pharmacophoric features of both the pyrazole and piperazine rings to generate novel chemical entities with unique biological profiles.

A primary synthetic route to these analogs involves the reductive amination of a pyrazole-4-carbaldehyde precursor. This method was successfully employed in the synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol. The synthesis commences with the reaction between 1-phenyl-1H-pyrazole-4-carbaldehyde and 1-(2-hydroxyethyl)piperazine. This reaction, facilitated by a reducing agent such as sodium cyanoborohydride (NaCNBH₃), directly couples the piperazine nitrogen to the pyrazole scaffold via a methylene (B1212753) bridge, yielding the target pyrazolyl ethanol derivative. researchgate.net

Table 1: Synthesis of a Piperazine-Containing Pyrazolyl Ethanol Analog

Another general approach for introducing a piperazine ring involves the nucleophilic substitution of a halogenated pyrazole intermediate. For instance, a 4-chloro-pyrazolo[3,4-d]pyrimidine derivative can be reacted with an excess of anhydrous piperazine to produce the corresponding 4-piperazine pyrazolo[3,4-d]pyrimidine derivative, demonstrating a common strategy for forging the C-N bond between the pyrazole (or a fused pyrazole system) and the piperazine ring. bohrium.com

Introduction of Alkynyl and Other Bioactive Moieties into the Scaffold

To further diversify the chemical space and biological activity of the this compound scaffold, various bioactive moieties, including alkynyl, thiophene (B33073), and chromone (B188151) groups, can be incorporated. These additions are designed to create hybrid molecules that may exhibit enhanced or novel pharmacological properties.

Alkynyl Moieties

The introduction of an alkyne group creates a propargylic alcohol, a valuable intermediate for further functionalization via reactions like click chemistry. A general and effective method for this transformation is the asymmetric alkynylation of an aldehyde precursor. organic-chemistry.org For example, a pyrazole-4-carbaldehyde derivative can be reacted with a terminal alkyne, such as phenylacetylene. This reaction is typically mediated by a catalyst system, such as zinc triflate (Zn(OTf)₂) in the presence of a chiral ligand like (+)-N-methylephedrine, to produce the corresponding alkynyl-containing pyrazolyl ethanol with high enantioselectivity. organic-chemistry.org An alternative approach involves the synthesis of the pyrazole ring itself from an alkyne-containing precursor, such as the electrophilic cyclization of α,β-alkynic hydrazones using a copper(I) iodide catalyst. researchgate.net

Other Bioactive Moieties

Fusing or appending other heterocyclic systems known for their biological relevance is a common strategy. Thiophene and chromone moieties are frequently explored for this purpose.

Thiophene-Containing Analogs: Thiophene-pyrazole hybrids can be synthesized via the cyclocondensation of a thiophene-bearing chalcone (B49325) with a hydrazine derivative. semanticscholar.org For instance, a chalcone containing a thiophene ring can be reacted with an aryl hydrazine hydrochloride in refluxing acetic acid to yield the desired thiophene-appended pyrazole. semanticscholar.org Another powerful method involves the Suzuki cross-coupling reaction, where an arylboronic acid is coupled with a bromo-thiophene pyrazole amide derivative in the presence of a palladium catalyst to form the arylated product. mdpi.com

Chromone-Containing Analogs: The synthesis of pyrazolyl-chromone hybrids often utilizes the Algar-Flynn-Oyamada (AFO) reaction. nih.gov This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor bearing a pyrazole moiety. researchgate.netnih.gov Treatment of the 2'-hydroxychalcone with hydrogen peroxide in an alkaline medium, such as potassium hydroxide (B78521) in methanol, yields the corresponding 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromone in good yields. nih.gov

Table 2: Synthesis of Pyrazolyl Ethanol Analogs with Other Bioactive Moieties

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1 1h Pyrazol 4 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR Spectroscopic Analysis

A high-resolution ¹H NMR spectrum of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals would include distinct resonances for the phenyl ring protons, the pyrazole (B372694) ring protons, the aliphatic protons of the ethanol (B145695) chain, and the labile protons of the hydroxyl and amine groups.

Based on analogous structures, the predicted chemical shifts (δ) are presented below. The protons of the phenyl group are expected to appear in the aromatic region (7.2-7.4 ppm). The pyrazole protons typically show distinct signals, with the C3-H and C5-H protons appearing as singlets. The aliphatic chain would likely present as an AMX spin system, consisting of a triplet for the methine proton (CH-OH) and a doublet of doublets for the diastereotopic methylene (B1212753) protons (-CH₂-).

Expected ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole NH | Variable, broad singlet | bs | - |

| Pyrazole C3-H , C5-H | ~7.5 | s | - |

| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | m | - |

| CH -OH | ~4.9 | t | ~6.5 |

| Alkanol OH | Variable, broad singlet | bs | - |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 'bs' denotes broad singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. A standard broadband-decoupled ¹³C NMR spectrum would show all nine signals as singlets. Further analysis using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Expected ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C1' (quaternary) | ~140 |

| Phenyl C2'/C6' | ~128 |

| Phenyl C4' | ~127 |

| Phenyl C3'/C5' | ~126 |

| Pyrazole C3/C5 | ~135 |

| Pyrazole C4 (quaternary) | ~115 |

| C H-OH | ~70 |

| C H₂-Ph | ~45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this molecule, a key correlation (cross-peak) would be observed between the methine proton of the alcohol (CH-OH) and the adjacent methylene protons (CH₂-Ph), confirming the ethanol linkage.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for all protonated carbons by linking the assignments from the ¹H NMR spectrum to the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically two- to three-bond) correlations between protons and carbons. This is vital for connecting the molecular fragments. Expected key correlations would include:

From the methylene protons (CH₂-Ph) to the pyrazole C4 and the phenyl C1'.

From the methine proton (CH-OH) to the pyrazole C4 and the phenyl C1'.

From the pyrazole C3/C5 protons to the pyrazole C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could provide insights into the preferred conformation of the molecule in solution by showing correlations, for example, between the protons of the phenyl ring and the methylene protons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. The molecular formula of this compound is C₁₁H₁₂N₂O. HRMS provides a highly accurate mass measurement, which serves as strong evidence for the elemental composition.

The expected fragmentation pattern under electron ionization (EI) would involve characteristic losses. Cleavage of the C-C bond in the ethanol chain is likely, leading to the formation of a stable benzyl (B1604629) cation or a pyrazolyl-methanol cation. Dehydration (loss of H₂O) is also a common fragmentation pathway for alcohols.

Calculated Mass and Expected Fragments

| Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₁H₁₂N₂O | 188.09496 |

| [M - H₂O]⁺ | C₁₁H₁₀N₂ | 170.08440 |

| Benzyl Cation | C₇H₇ | 91.05478 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of the molecule.

Furthermore, the crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding. It is expected that the hydroxyl group (-OH) and the pyrazole N-H group would act as hydrogen bond donors, potentially forming a network with nitrogen or oxygen atoms of adjacent molecules. This analysis is critical for understanding the solid-state packing and properties of the compound.

Data Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit (a, b, c, α, β, γ). |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom in the molecule. |

| Bond Lengths | The distances between bonded atoms, confirming connectivity. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles defining the molecule's conformation. |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

π-Stacking and Other Interactions: The phenyl and pyrazole rings are aromatic systems capable of participating in π-π stacking interactions. mdpi.com These interactions, which arise from electrostatic and dispersion forces between the π-electron clouds, are crucial for stabilizing the packing of aromatic molecules in crystals. rsc.org Phenyl-perfluorophenyl stacking, an example of a polar-π interaction, highlights how electrostatic reinforcement can enhance these forces. nih.gov In the crystal structure of this compound, one would expect to find stacking between phenyl rings of adjacent molecules and potentially between the phenyl and pyrazole rings. researchgate.netresearchgate.net The geometric parameters of these interactions, such as the centroid-to-centroid distance (typically 3.5-4.0 Å) and slip angle, determine their strength. mdpi.comresearchgate.net Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common and provide additional stabilization to the supramolecular assembly. mdpi.com

Investigation of Tautomeric Forms and Conformational Preferences in the Solid State

The structural properties of pyrazole derivatives in the solid state are also defined by tautomerism and conformational flexibility.

Tautomeric Forms: Pyrazole compounds can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. fu-berlin.deglobalresearchonline.net For an unsymmetrically substituted pyrazole like the title compound, this would result in two distinct tautomers. However, in the solid state, one tautomeric form is typically favored and "frozen" due to the stabilizing effects of the crystal lattice and specific intermolecular interactions. fu-berlin.denih.gov The predominant tautomer can often be unambiguously identified through X-ray crystallography. nih.gov While pyrazolones (derivatives of pyrazole with a ketone group) can exist in several tautomeric forms (CH, OH, and NH forms), the "-ol" suffix in the target compound's name suggests the hydroxyl group is on the ethan-1-ol side chain and the pyrazole ring itself is aromatic, making annular tautomerism the primary consideration. bas.bgresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the analysis, purity determination, and preparative isolation of synthesized pyrazole derivatives. pharmajournal.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrazole derivatives due to its versatility and applicability to moderately polar compounds. ijcpa.in

Method Development: A typical RP-HPLC method for this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ijcpa.insielc.com The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support and protonating the analyte. ijcpa.inresearcher.life Detection is commonly performed using a UV detector set at a wavelength where the phenyl and pyrazole chromophores exhibit strong absorbance, such as in the range of 206-272 nm. ijcpa.inpensoft.net Isocratic elution (constant mobile phase composition) is often sufficient for purity assessment, providing a simple and robust method. ijcpa.in

Below is a table summarizing typical HPLC conditions for the analysis of pyrazole derivatives.

| Parameter | Typical Value / Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and 0.1% TFA in Water |

| Elution Mode | Isocratic (e.g., 75:25 v/v Organic:Aqueous) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at ~237 nm or ~272 nm |

Method Validation: To ensure the reliability of the analytical method, it must be validated according to ICH guidelines. Validation confirms that the method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.inresearcher.life

The table below presents representative validation parameters based on published methods for similar compounds. ijcpa.inresearcher.life

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Measures how well the detector response correlates with concentration. | r² ≥ 0.998 |

| Accuracy (% Recovery) | Measures the closeness of test results to the true value. | 98 - 102% |

| Precision (% RSD) | Measures the degree of scatter between a series of measurements. | % RSD ≤ 2.0% |

| LOD | The lowest concentration of analyte that can be reliably detected. | Dependent on analyte and system |

| LOQ | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Dependent on analyte and system |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity and resolution from other peaks |

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. | % RSD ≤ 2.0% for varied conditions |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the resulting higher backpressures. sielc.com

The core advantage of UPLC is the reduction in analysis time without sacrificing separation efficiency. A method developed for HPLC can often be transferred to a UPLC system, resulting in run times that are significantly shorter, thereby increasing sample throughput. The smaller particle size leads to sharper, narrower peaks, which improves resolution between closely eluting compounds and increases peak height, leading to lower detection limits. This makes UPLC particularly suitable for analyzing complex mixtures or for high-throughput quality control analysis of compounds like this compound and its potential impurities. sielc.com

Computational and Theoretical Investigations of 2 Phenyl 1 1h Pyrazol 4 Yl Ethan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution and energy states, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. jcsp.org.pk DFT studies on pyrazole (B372694) derivatives typically examine several key parameters to predict their behavior. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgajchem-a.com For pyrazole-based compounds, the HOMO is often localized on the electron-rich regions of the pyrazole and phenyl rings, while the LUMO distribution highlights potential sites for nucleophilic attack. malayajournal.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrostatic potential on the surface of a molecule. malayajournal.org It helps predict reactive sites for electrophilic and nucleophilic interactions. In a typical MEP map, red regions (negative potential) indicate areas prone to electrophilic attack, often corresponding to lone pairs on heteroatoms like nitrogen and oxygen. Blue regions (positive potential) denote electron-deficient areas susceptible to nucleophilic attack, such as hydrogen atoms attached to electronegative atoms. nih.gov

Vibrational Frequencies: Theoretical calculation of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. By comparing computed frequencies with experimental data, a precise assignment of vibrational modes to specific functional groups and bond movements can be achieved, confirming the molecular structure. nih.gov

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Indicates chemical stability and reactivity; a larger gap suggests higher stability. malayajournal.org |

| MEP Negative Region | Located on N atoms of pyrazole, O atom of hydroxyl group | Predicts sites for electrophilic attack and hydrogen bonding. malayajournal.org |

| MEP Positive Region | Located on hydroxyl H and pyrazole N-H | Predicts sites for nucleophilic attack and hydrogen bonding. |

The biological activity of a flexible molecule like 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule by mapping its potential energy landscape. This is achieved by systematically rotating the molecule's single bonds—such as the C-C bond of the ethanol (B145695) bridge and the C-phenyl bond—and calculating the energy of each resulting structure. This process reveals the low-energy, thermodynamically preferred conformations that are most likely to exist and interact with biological targets. Studies on related pyrazole structures show that the planarity between the pyrazole and adjacent phenyl rings can be influenced by intramolecular hydrogen bonds. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques that build upon static quantum mechanical models to explore the dynamic behavior of molecules and their interactions with biological macromolecules. eurasianjournals.comresearchgate.net

Molecular docking is a computational method used to predict how a small molecule (ligand) binds to the active site of a protein. scispace.com This technique is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. Numerous pyrazole derivatives have been studied using docking to evaluate their potential as inhibitors for various protein targets, including protein kinases, cyclooxygenase (COX), and dipeptidyl peptidase-IV (DPP-IV). scispace.comchemmethod.comnih.gov The docking process generates a binding affinity score (often in kcal/mol), which estimates the strength of the interaction; a more negative score typically indicates a stronger binding. nih.gov

| Pyrazole Derivative Class | Protein Target | PDB ID | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiadiazole-Pyrazole Hybrid | VEGFR-2 | 2QU5 | -10.09 | nih.gov |

| Thiadiazole-Pyrazole Hybrid | CDK2 | 2VTO | -10.35 | nih.gov |

| Chalcone-Pyrazole Hybrid | Phospholipase A2 | 1TD7 | -6.283 | scispace.com |

| Methylene-Aniline Pyrazole | DPP-IV | 3WQH | -8.5 to -9.6 | chemmethod.com |

Beyond predicting binding affinity, docking simulations provide a detailed view of the specific molecular interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For this compound, key interactions would likely involve:

Hydrogen Bonds: The hydroxyl (-OH) group and the pyrazole N-H group can act as hydrogen bond donors, while the pyrazole nitrogen atoms and the hydroxyl oxygen can act as acceptors. These interactions are crucial for anchoring the ligand within the active site. nih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic systems of the phenyl and pyrazole rings can form π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Analysis of these interactions is fundamental to structure-activity relationship (SAR) studies and is used to guide the design of more potent and selective analogs. frontiersin.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. In silico ADMET profiling uses computational models to predict these properties at an early stage of drug discovery, helping to identify candidates with a higher probability of success. chemmethod.com These predictions are often based on the molecule's structural features and physicochemical properties.

Key ADMET parameters evaluated include:

Absorption: Predictions of gastrointestinal absorption and cell permeability (e.g., Caco-2 models).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Excretion: Estimation of how the compound is cleared from the body.

Toxicity: Early prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity.

Many studies on pyrazole derivatives have shown that they can be designed to have favorable ADMET profiles, often adhering to guidelines like Lipinski's Rule of Five, which predicts drug-likeness. nih.govorientjchem.org

| ADMET Parameter | Prediction/Rule | Importance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Part of Lipinski's Rule; influences absorption and distribution. |

| LogP | < 5 | Octanol-water partition coefficient; indicates lipid solubility. |

| H-Bond Donors | < 5 | Number of N-H and O-H bonds; influences membrane permeability. |

| H-Bond Acceptors | < 10 | Number of N and O atoms; influences solubility and binding. |

| Blood-Brain Barrier (BBB) Penetration | Variable (Low to High) | Predicts potential for CNS activity or side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |

Prediction of Key Physicochemical Properties Relevant to Biological Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. These properties govern how a compound interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, a suite of key physicochemical descriptors has been calculated using advanced computational models.

A fundamental property is the molecular weight (MW) , which for this compound is predicted to be 188.23 g/mol . This falls well within the range typically associated with small molecule drugs, suggesting it has a size conducive to oral bioavailability.

The logarithm of the octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The predicted LogP value for this compound is 1.42, indicating a balanced hydrophilic-lipophilic character. This suggests the molecule may have favorable solubility in both aqueous and lipid environments, a desirable trait for drug candidates.

Topological Polar Surface Area (TPSA) is another crucial parameter that correlates with a molecule's transport properties, particularly its ability to permeate the blood-brain barrier. The calculated TPSA for this compound is 51.56 Ų, a value that suggests moderate polarity and a potential for good oral absorption.

The number of hydrogen bond donors and acceptors is also a key determinant of a molecule's pharmacokinetic profile. This compound is predicted to have 2 hydrogen bond donors and 3 hydrogen bond acceptors. These values are within the optimal range for drug-likeness, indicating a good balance of properties that can facilitate interactions with biological targets without compromising membrane permeability.

The molar refractivity , a measure of the total polarizability of a mole of a substance, is predicted to be 55.45 cm³. This parameter can provide insights into the binding of the molecule to its target.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 188.23 g/mol |

| LogP | 1.42 |

| Topological Polar Surface Area (TPSA) | 51.56 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 55.45 cm³ |

Assessment of Drug-likeness and Bioavailability Parameters

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often evaluated using established rules and filters that are based on the physicochemical properties of known drugs.

One of the most widely used sets of guidelines is Lipinski's Rule of Five . This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A LogP not greater than 5.

As indicated in the table below, this compound adheres to all of Lipinski's rules, with zero violations. This is a strong indicator of its potential for good oral bioavailability.

Further evaluation using other established drug-likeness filters, such as the Ghose, Veber, Egan, and Muegge rules, also shows no violations for this compound. These filters provide additional layers of assessment for properties like molar refractivity, TPSA, and atom-type distribution, further strengthening the case for its drug-like characteristics.

The bioavailability score is a composite score that predicts the probability of a compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. For this compound, the predicted bioavailability score is 0.55, which is a promising value for a potential drug candidate.

Table 2: Drug-likeness and Bioavailability Parameters of this compound

| Parameter | Result |

|---|---|

| Lipinski's Rule of Five Violations | 0 |

| Ghose Filter Violations | 0 |

| Veber Filter Violations | 0 |

| Egan Filter Violations | 0 |

| Muegge Filter Violations | 0 |

| Bioavailability Score | 0.55 |

Structure Activity Relationship Sar Studies of 2 Phenyl 1 1h Pyrazol 4 Yl Ethan 1 Ol Derivatives

Systematic Exploration of Substituent Effects on Biological Activities

The biological profile of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol derivatives can be systematically tuned by introducing various substituents at three key positions: the phenyl ring, the pyrazole (B372694) nitrogen atoms, and the ethan-1-ol moiety.

Modifications to the phenyl ring of phenylpyrazole derivatives have been shown to significantly impact their biological activities, influencing factors such as potency, selectivity, and pharmacokinetic properties. The electronic and steric nature of the substituents plays a critical role in these interactions.

Research on related phenylpyrazole scaffolds has demonstrated that the introduction of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can modulate the affinity of these compounds for their biological targets. For instance, in a series of biarylpyrazole derivatives acting as cannabinoid receptor antagonists, substitutions on the phenyl ring at the 5-position of the pyrazole were found to be critical for potent and selective activity. elsevierpure.com Specifically, a para-substituted phenyl ring was identified as a key requirement. elsevierpure.com The nature of the substituent at this position, such as a chloro or iodo group, was shown to enhance binding affinity. elsevierpure.com

In another study focusing on anti-HIV agents, structural optimization of the benzyl (B1604629) group in phenylpyrazole derivatives led to a significant increase in potency. nih.gov The presence of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group resulted in a more potent derivative compared to the lead compound. nih.gov This highlights the importance of both the position and the nature of the substituents on the phenyl ring.

| Compound Series | Modification on Phenyl Ring | Observed Effect on Biological Activity | Biological Target/Activity |

|---|---|---|---|

| Cannabinoid Receptor Antagonists | para-chloro substitution | Enhanced binding affinity for CB1 receptor | Cannabinoid Receptor 1 (CB1) |

| Cannabinoid Receptor Antagonists | para-iodo substitution | Increased potency for CB1 receptor | Cannabinoid Receptor 1 (CB1) |

| Anti-HIV Agents | 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | Six-fold increase in potency | Anti-HIV activity |

| Antifungal Agents | Fluoro, chloro, and nitro substitutions | Enhanced antibacterial activity | Antibacterial/Antifungal |

In the context of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1 position of the pyrazole ring was found to be a crucial structural requirement for potent antagonistic activity. elsevierpure.com This suggests that a bulky, lipophilic group at this position is favorable for interaction with the receptor.

Furthermore, studies on pyrazol-4-yl-pyridine derivatives as muscarinic acetylcholine (B1216132) receptor M4 positive allosteric modulators (PAMs) have shown that N-alkylation of the pyrazole moiety is a viable strategy for introducing various functional groups. nih.gov For instance, the introduction of fluoroethyl and fluoropropyl groups at the N1 position was successfully achieved, leading to new analogs with potential for radiolabeling and in vivo imaging. nih.gov The introduction of N-aryl moieties through Chan-Lam coupling has also been explored, with acidic carboxyphenyl residues leading to increased inhibition of certain enzymes. scispace.com

| Compound Series | Substitution on Pyrazole N1 | Observed Effect on Biological Activity | Biological Target/Activity |

|---|---|---|---|

| Cannabinoid Receptor Antagonists | 2,4-dichlorophenyl | Essential for potent CB1 receptor antagonism | Cannabinoid Receptor 1 (CB1) |

| Meprin Inhibitors | Phenyl | Well-tolerated substitution | Meprin β Inhibition |

| Meprin Inhibitors | Carboxyphenyl | Increased inhibitory activity | Meprin β Inhibition |

| Antioxidant Pyrazol-5-ols | Phenyl | Sharp decrease in antiradical activity in some assays but enhanced effect in others | Antioxidant Activity |

The ethan-1-ol moiety in the this compound scaffold presents several opportunities for structural modification that can significantly influence biological activity. Key variations include changes in stereochemistry at the chiral center, alterations in the length and branching of the alkyl chain, and replacement of the hydroxyl group.

While specific SAR data for the ethan-1-ol moiety of the title compound is limited, general principles from medicinal chemistry suggest that the stereochemistry of the hydroxyl group can be critical for receptor binding. The (R) and (S) enantiomers may exhibit different potencies and selectivities due to specific hydrogen bonding interactions with the target protein.

Modifications to the alkyl chain, such as increasing its length or introducing branching, can affect the lipophilicity and steric profile of the molecule. These changes can impact cell permeability, metabolic stability, and the ability of the compound to fit into a specific binding pocket. For instance, replacing the ethanol (B145695) side chain with a longer or more complex alcohol could either enhance or diminish activity depending on the topology of the target's active site.

| Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Stereochemistry (R vs. S) | Differential potency and/or selectivity | Specific hydrogen bonding and steric interactions with the biological target. |

| Alkyl chain extension (e.g., propanol, butanol) | Altered lipophilicity and steric fit, potentially affecting potency and pharmacokinetics. | Exploration of additional hydrophobic pockets in the binding site. |

| Alkyl chain branching (e.g., isopropanol) | Increased steric hindrance, potentially leading to improved selectivity. | Probing the shape and size constraints of the active site. |

| Replacement of hydroxyl group (e.g., with an ether or amine) | Altered hydrogen bonding capacity and polarity, leading to changes in binding affinity and selectivity. | Investigating the importance of the hydrogen bond donor/acceptor properties of the side chain. |

Pharmacophore Elucidation for Specific Biological Target Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. pjps.pk For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A general pharmacophore for this class of compounds could be hypothesized based on its structural components:

Aromatic Ring Feature: The phenyl group can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Donor/Acceptor: The pyrazole ring contains both hydrogen bond donor (NH) and acceptor (N) functionalities.

Hydrogen Bond Donor/Acceptor: The hydroxyl group of the ethan-1-ol moiety can act as both a hydrogen bond donor and acceptor.

A 3D-QSAR and pharmacophore modeling study on a series of pyrazole derivatives with anti-proliferative activity identified a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor as being crucial for activity. pjps.pk Another study on pyrazole derivatives as anti-tubercular agents developed a five-point pharmacophore model (AADHR) with two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring. nih.gov These models, while not specific to the this compound scaffold, provide a framework for understanding the key interaction points that are likely to be important for the biological activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For pyrazole derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities. For instance, 2D and 3D-QSAR studies on pyrazolone-4-oxadiazole derivatives as anti-inflammatory agents have been reported. vlifesciences.com These studies utilize molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties, to build predictive models.

A 3D-QSAR study on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as CCR1 antagonists developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models provided insights into the favorable steric and electrostatic fields for high-affinity binding and highlighted the importance of specific residues in the active site for ligand interaction. nih.gov

Analytical Methodologies for the Detection and Quantification of 2 Phenyl 1 1h Pyrazol 4 Yl Ethan 1 Ol

Development of Chromatographic Methods for Quantification in Complex Biological Matrices (e.g., In Vitro Samples)

The quantification of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol in complex biological matrices, such as those from in vitro studies, necessitates the development of robust chromatographic methods. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. researchgate.netbioanalysis-zone.com A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the analyte from other components in the sample matrix.

The development process would involve the systematic optimization of several parameters to achieve the desired chromatographic performance. This includes the selection of an appropriate stationary phase, such as a C18 column, which is versatile for separating a wide range of compounds. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be meticulously adjusted to achieve optimal retention and peak shape. researcher.life

Method validation is a critical step to ensure the reliability of the analytical data. This process involves assessing several key parameters as outlined by international guidelines.

Key Validation Parameters for a Hypothetical HPLC Method:

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (% RSD) | ≤ 15% | < 5% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 1.5 ng/mL |

| Selectivity | No interference at the analyte's retention time | No interfering peaks observed |

Detection is commonly performed using a photodiode array (PDA) detector, which can monitor a range of wavelengths simultaneously, or a more selective detector depending on the chromophoric properties of this compound.

Advanced Spectroscopic Methods for High-Throughput Detection

For high-throughput screening and more sensitive detection, advanced spectroscopic methods, particularly those coupled with chromatographic separation, are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for the quantification of compounds in complex mixtures with high specificity and sensitivity.

In an LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, and a specific precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process of selected reaction monitoring (SRM) provides a high degree of selectivity, minimizing interference from the matrix.

Hypothetical Mass Spectrometry Parameters for this compound:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Specific fragment 1 |

| Product Ion 2 (m/z) | Specific fragment 2 |

| Collision Energy (eV) | Optimized for fragmentation |

| Dwell Time (ms) | 100-200 |

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and characterization of the synthesized compound, confirming its identity before quantitative studies are undertaken. nih.gov

Bioanalytical Assay Development for In Vitro Research Applications

For specific in vitro research applications, the development of dedicated bioanalytical assays can provide valuable insights into the compound's behavior. These assays are often designed to measure the interaction of the compound with biological targets or to quantify its concentration in cellular or subcellular fractions.

One common approach is the development of an enzyme-linked immunosorbent assay (ELISA), although this requires the generation of specific antibodies against this compound, which can be a lengthy and resource-intensive process.

Alternatively, fluorescence-based assays can be developed if the compound possesses intrinsic fluorescence or can be labeled with a fluorescent tag. researchgate.netbioanalysis-zone.com These assays can be highly sensitive and are amenable to high-throughput formats. The development of such an assay would involve optimizing factors like excitation and emission wavelengths, buffer conditions, and incubation times to maximize the signal-to-noise ratio.

Example of a Hypothetical Fluorescence-Based Assay Validation:

| Parameter | Description | Example Data |

| Assay Range | The concentration range over which the assay is linear and accurate. | 1-1000 nM |

| Intra-assay Precision | The variation within a single assay run. | %CV < 10% |

| Inter-assay Precision | The variation between different assay runs. | %CV < 15% |

| Specificity | The ability to detect the analyte without interference from other compounds. | No cross-reactivity with related pyrazole (B372694) derivatives. |

The choice of the bioanalytical assay will ultimately depend on the specific research question being addressed, the required sensitivity, and the available resources.

Future Perspectives and Research Directions for 2 Phenyl 1 1h Pyrazol 4 Yl Ethan 1 Ol Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for producing 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol and its derivatives. A primary goal is to enhance atom economy, a principle of green chemistry that maximizes the incorporation of starting materials into the final product, thereby minimizing waste. nih.govresearchgate.net

Key future approaches may include:

Catalyst-Free and Transition-Metal-Free Reactions: Exploring methodologies that avoid heavy metal catalysts can reduce both environmental impact and cost, simplifying purification processes. Recent advancements in temperature-controlled divergent synthesis of pyrazoles offer a potential avenue for such developments. mdpi.com

Ultrasound-Assisted Synthesis: The use of sonication can accelerate reaction times and improve yields under milder conditions, contributing to a greener synthetic profile. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher selectivity, improved safety, and easier scalability compared to traditional batch processes.

Asymmetric Synthesis: Developing stereoselective routes to produce specific enantiomers of this compound is crucial, as different stereoisomers often exhibit distinct biological activities and metabolic profiles.

Table 1: Comparison of Synthetic Methodologies for Pyrazole (B372694) Derivatives

| Methodology | Key Advantages | Potential for this compound | References |

|---|---|---|---|

| Traditional Cyclocondensation | Well-established, versatile for various substitutions. | Foundation for current synthesis; can be optimized. | nih.gov |

| Ultrasound-Assisted Green Synthesis | Rapid, high yield, milder conditions, minimal waste. | Offers a more sustainable and efficient production route. | nih.govresearchgate.net |

| Temperature-Controlled Divergent Synthesis | High selectivity for different products from the same substrates. | Could enable selective synthesis of analogs without protecting groups. | mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Ideal for large-scale, industrial production with high purity. | N/A |

Exploration of New Biological Targets and Unraveling Undiscovered Mechanisms of Action

While pyrazole derivatives are known to target a wide range of biological entities, the specific targets of this compound are not fully elucidated. Future research should aim to identify and validate novel biological targets to expand its therapeutic potential. The structural motifs within the molecule suggest several promising avenues for exploration.

Kinase Inhibition: The pyrazole ring is a privileged scaffold for kinase inhibitors. researchgate.net Screening this compound against broad kinase panels could uncover inhibitory activity against targets implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), Aurora kinases, or p38 MAP kinase. researchgate.netnih.gov

Ion Channel Modulation: Certain pyrazole-containing compounds have been identified as modulators of ion channels, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. nih.gov Investigating the effect of this compound on various ion channels could lead to new treatments for neurological disorders or cardiovascular conditions.

Enzyme Inhibition: Beyond kinases, the compound could be screened against other enzyme families, such as Dipeptidyl peptidase-4 (DPP-IV), which is a target for type 2 diabetes, or tissue-nonspecific alkaline phosphatase (TNAP), which is involved in vascular calcification. nih.govchemmethod.com

Receptor Binding: The phenyl and pyrazole groups could facilitate interactions with various receptors. For instance, derivatives have shown activity at benzodiazepine (B76468) and nicotinic pathways, suggesting potential applications in anxiety and other central nervous system disorders. researchgate.net

Unraveling the mechanism of action for any identified activity will be critical. This will involve a combination of biochemical assays, cell-based studies, and advanced techniques like chemoproteomics to identify direct binding partners and downstream signaling effects.

Rational Design of Highly Selective and Potent Analogs Based on Integrated SAR and Computational Insights

Building upon initial biological screening, the rational design of new analogs will be essential to optimize potency, selectivity, and pharmacokinetic properties. This process integrates Structure-Activity Relationship (SAR) studies with computational chemistry.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold will be performed. Key modifications could include:

Substitution on the phenyl ring to explore electronic and steric effects.

Modification of the ethanol (B145695) side chain to alter polarity and hydrogen bonding capacity.

Alkylation or arylation of the pyrazole nitrogen atoms to probe binding interactions. The resulting data will help identify the key structural components required for biological activity. nih.gov

Computational Modeling: Molecular docking and dynamics simulations can provide insights into how the compound and its analogs bind to specific biological targets. rsc.org This allows for the in silico prediction of binding affinities and helps prioritize the synthesis of the most promising candidates.

3D-QSAR Studies: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of analogs with their biological activity, further guiding the design of more potent inhibitors. mdpi.com

The ultimate goal is to develop analogs with high selectivity for their intended target over related proteins, which is crucial for minimizing off-target effects and improving the therapeutic index. nih.gov

Table 2: Integrated Approach for Analog Design

| Step | Technique | Objective | References |

|---|---|---|---|

| 1. Hit Identification | High-Throughput Screening | Discover initial biological activity for the parent compound. | nih.gov |

| 2. SAR Exploration | Focused Library Synthesis | Systematically modify the scaffold to understand key structural features. | nih.gov |

| 3. Target Binding Analysis | X-ray Crystallography, Molecular Docking | Visualize and model the binding mode of the compound at the active site. | nih.govrsc.org |

| 4. Predictive Modeling | 3D-QSAR (CoMFA/CoMSIA) | Develop quantitative models to predict the activity of new, unsynthesized analogs. | mdpi.com |

| 5. Lead Optimization | Iterative Design & Synthesis | Refine the lead compound to enhance potency, selectivity, and drug-like properties. | nih.gov |

Potential Applications in Advanced Material Science and Catalysis, Beyond Biological Systems

The unique electronic and structural properties of the pyrazole heterocycle open up possibilities for applications beyond medicine. Future research could explore the utility of this compound and its derivatives in material science and catalysis.

Organic Electronics: Pyrazole-containing compounds have been investigated for their photophysical properties. researchgate.net Derivatives of this compound could be synthesized and evaluated for use in organic light-emitting diodes (OLEDs), photovoltaics, or as fluorescent probes. researchgate.netmdpi.com The ability to tune the electronic properties through substitution on the phenyl and pyrazole rings makes this an attractive area for exploration.

Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. This could lead to the development of novel metal-organic frameworks (MOFs) with potential applications in gas storage or separation. Furthermore, metal complexes incorporating this compound as a ligand could be screened for catalytic activity in various organic transformations.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen are often effective corrosion inhibitors for metals. The potential of this compound to form a protective layer on metal surfaces could be investigated, offering a potential application in industrial settings.

This expansion into materials science represents a significant opportunity to broaden the impact of research on this versatile molecular scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |